Isoquinoline, 1,1,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-hexadecafluorodecahydro-2-methyl-
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Overview
Description
Isoquinoline, 1,1,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-hexadecafluorodecahydro-2-methyl- is a fluorinated derivative of isoquinoline. Isoquinoline itself is a heterocyclic aromatic organic compound, structurally related to quinoline. The fluorinated version of isoquinoline is notable for its high stability and unique chemical properties due to the presence of multiple fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated isoquinoline derivatives typically involves multi-step processes. One common method includes the fluorination of isoquinoline precursors using fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of such compounds may involve continuous flow reactors to ensure precise control over reaction parameters. The use of catalysts and specific solvents can enhance the yield and purity of the final product. The scalability of these methods is crucial for industrial applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of isoquinoline N-oxide.
Reduction: Formation of partially or fully reduced isoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Isoquinoline, 1,1,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-hexadecafluorodecahydro-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves interactions with various molecular targets. The presence of multiple fluorine atoms can enhance its binding affinity to specific enzymes or receptors. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Quinoline: Another heterocyclic aromatic compound with similar structural features but lacks the extensive fluorination.
Fluorinated Quinoline Derivatives: Compounds with similar fluorination patterns but different core structures.
Uniqueness: Isoquinoline, 1,1,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-hexadecafluorodecahydro-2-methyl- is unique due to its high degree of fluorination, which imparts exceptional stability and distinct chemical reactivity compared to other isoquinoline derivatives.
Properties
Molecular Formula |
C10H3F16N |
---|---|
Molecular Weight |
441.11 g/mol |
IUPAC Name |
1,1,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-hexadecafluoro-2-methylisoquinoline |
InChI |
InChI=1S/C10H3F16N/c1-27-9(23,24)3(12)2(11,6(17,18)10(27,25)26)4(13,14)7(19,20)8(21,22)5(3,15)16/h1H3 |
InChI Key |
ZJHCVWLPXFCCGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(C(C1(F)F)(F)F)F)F)(F)F |
Origin of Product |
United States |
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